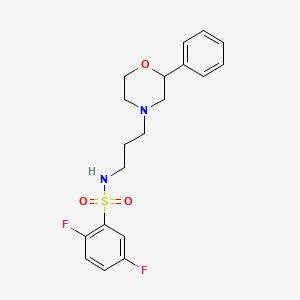

2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

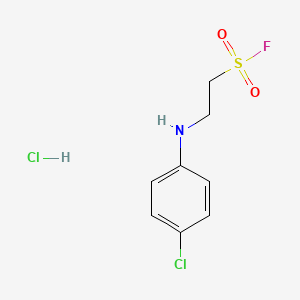

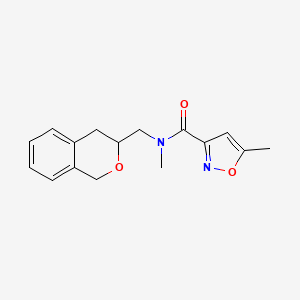

The molecular structure of this compound would include a benzene ring (a six-membered ring of carbon atoms) with two fluorine atoms and a sulfonamide group attached. The sulfonamide group would be connected to a propyl chain, which is in turn connected to a morpholine ring with a phenyl group .Chemical Reactions Analysis

Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo acylation, alkylation, and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atoms and the sulfonamide group would likely influence properties such as polarity, solubility, and stability .科学研究应用

Medicinal Chemistry

2,5-Difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: is a compound that can be utilized in the design of new pharmaceutical agents. Its structure, which includes a morpholine ring, is often seen in drugs due to its favorable physicochemical properties and metabolic stability . The morpholine moiety is known for its role in drugs treating obesity and as a potent analgesic agent . This compound could be explored for its potential in creating new therapeutic agents with improved efficacy and reduced side effects.

Antimicrobial Research

The structural analogs of this compound have shown promising antibacterial activities. For instance, fluorinated phenyl morpholine derivatives have exhibited significant activity against various microorganisms . This suggests that 2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide could be a valuable scaffold for developing new antimicrobial agents.

Agricultural Chemistry

In agriculture, compounds with morpholine structures have been used in the synthesis of pesticides and herbicides. The presence of the difluoro-benzenesulfonamide group could enhance the compound’s binding affinity to target enzymes in pests, potentially leading to the development of more effective agrochemicals .

Material Science

This compound could serve as a precursor in the synthesis of novel materials. For example, its derivatives have been used to create sensitive materials for detecting toxic organophosphate vapors . Research in this area could lead to the development of advanced sensors and coatings with specific chemical affinities.

Environmental Science

The compound’s derivatives could be investigated for their environmental applications, such as in the removal or degradation of pollutants. The morpholine ring’s ability to bind with various substrates suggests potential uses in environmental remediation technologies .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions, given its structural complexity and the presence of multiple functional groups. It could act as an inhibitor or a substrate analog to modulate enzyme activity, providing insights into enzymatic mechanisms .

Pharmacology

Pharmacologically, the compound could be explored for its drug interaction potential. Given the morpholine ring’s history in pharmacology, this compound could be a candidate for drug repurposing studies, where existing drugs are evaluated for new therapeutic uses .

Analytical Chemistry

Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to quantify or identify similar structures in complex mixtures, aiding in the quality control of pharmaceuticals .

作用机制

属性

IUPAC Name |

2,5-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N2O3S/c20-16-7-8-17(21)19(13-16)27(24,25)22-9-4-10-23-11-12-26-18(14-23)15-5-2-1-3-6-15/h1-3,5-8,13,18,22H,4,9-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESAQBOGDIKFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-difluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)

![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)

![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)